![molecular formula C12H16BrCl2NO B1528884 3-[(2-Bromo-4-chlorophenoxy)methyl]piperidine hydrochloride CAS No. 1220028-84-1](/img/structure/B1528884.png)
3-[(2-Bromo-4-chlorophenoxy)methyl]piperidine hydrochloride
Overview
Description
Scientific Research Applications
Metabolic Activity in Obesity Models
Research on similar compounds, such as 3-hydroxymethyl N-methyl piperidine derivatives, has shown significant effects on metabolic activity in obese rat models. These compounds, when administered chronically, have been observed to cause reduced food intake and weight gain, suggesting a potential application in the study of obesity and metabolic disorders (Massicot et al., 1985).
Effects on Feeding Behavior
Further studies on similar chemical structures have explored their impact on feeding behavior, showing that such compounds can affect the satiety center by reducing obesity in animal models without exhibiting psychotropic activity. This indicates their potential utility in researching appetite control and feeding behaviors (Massicot et al., 1984).
Energy Expenditure Activation
Another study on a closely related compound demonstrated its ability to increase energy expenditure by elevating resting oxygen consumption in rats. This effect, along with reduced body weight gain and food intake, positions these compounds as interesting agents for studying energy metabolism and thermogenesis (Massicot et al., 1985).
Lipolytic Effects
Research has also highlighted the lipolytic effects of similar compounds, showing dose-dependent stimulation of glycerol release from adipocytes. This suggests potential applications in studying lipolysis and fat metabolism (Massicot et al., 1986).
properties
IUPAC Name |
3-[(2-bromo-4-chlorophenoxy)methyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrClNO.ClH/c13-11-6-10(14)3-4-12(11)16-8-9-2-1-5-15-7-9;/h3-4,6,9,15H,1-2,5,7-8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQHPJRXKFPGEKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)COC2=C(C=C(C=C2)Cl)Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrCl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-Bromo-4-chlorophenoxy)methyl]piperidine hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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